molecular formula C20H16F2N4O2S2 B12140480 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide

4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide

Cat. No.: B12140480
M. Wt: 446.5 g/mol
InChI Key: LFBMKXWDSPGPGD-UHFFFAOYSA-N
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Description

4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms, a pyrimidine ring, and a benzamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 4-fluorophenylformamide: This can be achieved by reacting 4-fluoroaniline with formic acid under acidic conditions.

    Synthesis of 2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidine: This step involves the reaction of 4-fluorophenylformamide with a pyrimidine derivative in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the pyrimidine ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: A simpler analog with similar structural features but lacking the pyrimidine ring and additional sulfanyl groups.

    4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide: Another analog with an imidazo[1,2-a]pyridine ring instead of the pyrimidine ring.

Uniqueness

4-fluoro-N-({[2-({[(4-fluorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C20H16F2N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-fluoro-N-[[2-[[(4-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C20H16F2N4O2S2/c21-15-5-1-13(2-6-15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-3-7-16(22)8-4-14/h1-10H,11-12H2,(H,24,27)(H,25,28)

InChI Key

LFBMKXWDSPGPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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